Lead, (29H,31H-phthalocyaninato(2-)-kappaN29,kappaN30,kappaN31,kappaN32)-, (SP-4-1)-

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

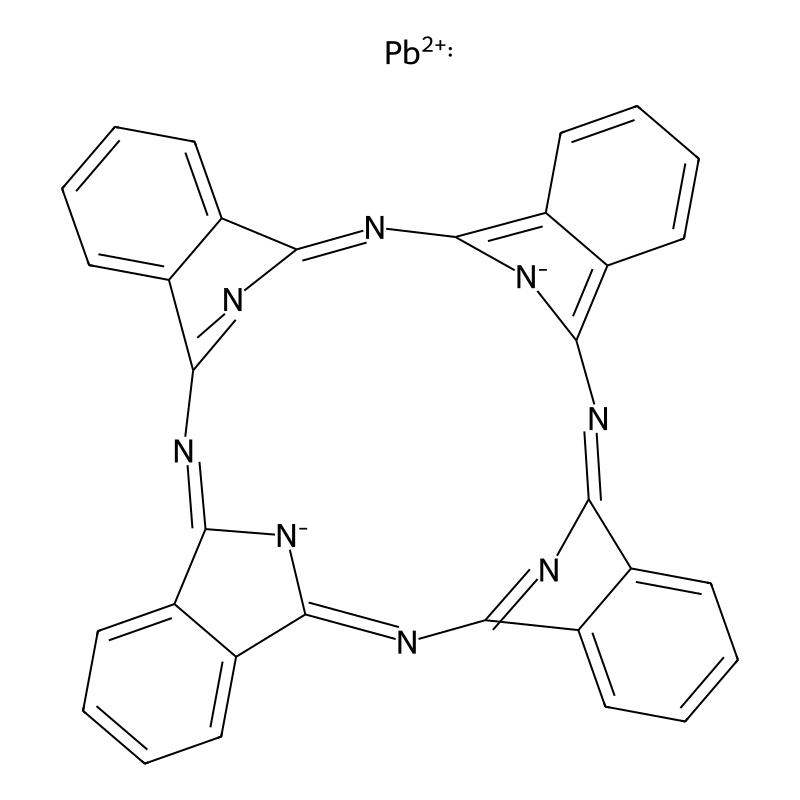

Lead, (29H,31H-phthalocyaninato(2-)-kappaN29,kappaN30,kappaN31,kappaN32)-, (SP-4-1)- is a complex of lead with a phthalocyanine ligand. Phthalocyanines are large, planar, aromatic compounds that are structurally similar to porphyrins. They consist of a central metal ion surrounded by a tetraazamacrocyclic ring, which contributes to their unique electronic and photophysical properties. The specific compound features a lead ion coordinated to a phthalocyanine structure, which can exhibit distinct optical and electronic characteristics due to the presence of the lead metal center.

- Since the specific application of this lead phthalocyanine is not well documented, a mechanism of action cannot be definitively described.

- Lead is a toxic metal, and lead compounds should be handled with appropriate precautions to avoid inhalation, ingestion, or skin contact.

- Specific data on the toxicity of this particular lead phthalocyanine derivative is not available, but it's advisable to handle it with care following standard lead safety protocols.

- Oxidation: Phthalocyanines can be oxidized to form radical cations or dications depending on the conditions. This property is particularly useful in applications such as photodynamic therapy.

- Substitution Reactions: The peripheral positions of the phthalocyanine ring can be modified through substitution reactions, allowing for the introduction of different functional groups that can enhance solubility or biological activity.

- Coordination Chemistry: The lead ion in this compound can participate in further coordination reactions with other ligands, potentially altering its reactivity and stability.

Phthalocyanines, including lead phthalocyanine complexes, have been studied for their biological activities:

- Antimicrobial Properties: Certain phthalocyanines have shown promising antimicrobial activity when activated by light, making them candidates for photodynamic therapy against resistant bacterial strains .

- Anticancer Activity: Lead phthalocyanine derivatives have demonstrated cytotoxic effects on various cancer cell lines through mechanisms involving reactive oxygen species generation upon light activation .

- DNA Interaction: Some studies suggest that phthalocyanines can interact with DNA structures, potentially stabilizing G-quadruplexes and influencing gene expression .

The synthesis of lead phthalocyanine typically involves:

- Condensation Reactions: The primary method involves the condensation of phthalonitrile with lead salts under high temperatures in the presence of a suitable solvent.

- Metal Ion Insertion: Following the formation of the phthalocyanine ring, lead ions are introduced through coordination processes that may require additional reagents or specific conditions to ensure proper metal incorporation.

- Functionalization: Post-synthesis modifications may be performed to enhance solubility or introduce specific functional groups for targeted applications.

Lead phthalocyanine complexes have several applications:

- Photodynamic Therapy: Their ability to generate singlet oxygen upon light activation makes them suitable for treating cancer and bacterial infections .

- Electrochemical Sensors: Modified electrodes using lead phthalocyanine can detect biologically relevant analytes like dopamine with high sensitivity due to their electrocatalytic properties .

- Dyes and Pigments: Due to their vibrant colors and stability, they are used in dyes for textiles and plastics.

Interaction studies involving lead phthalocyanine focus on its interactions with biological molecules:

- DNA Binding Studies: Research has shown that phthalocyanines can bind to DNA, potentially affecting its structure and function, which is critical for therapeutic applications .

- Reactive Oxygen Species Generation: Upon irradiation, these compounds produce reactive oxygen species that interact with cellular components, leading to oxidative stress and cell death in targeted therapies .

Similar Compounds: Comparison

Several compounds share structural similarities with lead phthalocyanine. Here are a few notable examples:

Each of these compounds has unique characteristics that make them suitable for various applications, but lead phthalocyanine's distinct properties as a heavy metal complex provide additional functionalities that may not be present in lighter metal analogs.

Purity

Hydrogen Bond Acceptor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Storage

Dates

2: Dexters W, Bourgeois E, Nesládek M, D'Haen J, Goovaerts E, Haenen K. Molecular orientation of lead phthalocyanine on (100) oriented single crystal diamond surfaces. Phys Chem Chem Phys. 2015 Apr 21;17(15):9619-23. doi: 10.1039/c5cp00174a. PubMed PMID: 25779759.

3: Kim TM, Shim HS, Choi MS, Kim HJ, Kim JJ. Multilayer epitaxial growth of lead phthalocyanine and C(70) using CuBr as a templating layer for enhancing the efficiency of organic photovoltaic cells. ACS Appl Mater Interfaces. 2014 Mar 26;6(6):4286-91. doi: 10.1021/am405946m. Epub 2014 Mar 14. PubMed PMID: 24575946.

4: Nizovtsev AS, Kozlova SG. Electronic rearrangements during the inversion of lead phthalocyanine. J Phys Chem A. 2013 Jan 17;117(2):481-8. doi: 10.1021/jp3108107. Epub 2013 Jan 7. PubMed PMID: 23244509.

5: Sun L, Zhang J, Zhao F, Luo X, Lv W, li Y, Ren Q, Wen Z, Peng Y, Liu X. Ultrahigh near infrared photoresponsive organic field-effect transistors with lead phthalocyanine/C60 heterojunction on poly(vinyl alcohol) gate dielectric. Nanotechnology. 2015 May 8;26(18):185501. doi: 10.1088/0957-4484/26/18/185501. Epub 2015 Apr 13. PubMed PMID: 25865614.

6: Sperl A, Kröger J, Berndt R. Electronic superstructure of lead phthalocyanine on lead islands. J Phys Chem A. 2011 Jun 30;115(25):6973-8. doi: 10.1021/jp112169s. Epub 2011 Apr 7. PubMed PMID: 21473640.

7: Vasseur K, Broch K, Ayzner AL, Rand BP, Cheyns D, Frank C, Schreiber F, Toney MF, Froyen L, Heremans P. Controlling the texture and crystallinity of evaporated lead phthalocyanine thin films for near-infrared sensitive solar cells. ACS Appl Mater Interfaces. 2013 Sep 11;5(17):8505-15. doi: 10.1021/am401933d. Epub 2013 Aug 30. PubMed PMID: 23905883.

8: Yamamoto R, Yamada T, Taguchi M, Miyakubo K, Kato HS, Munakata T. Dispersions of image potential states on surfaces of clean graphite and lead phthalocyanine film. Phys Chem Chem Phys. 2012 Jul 21;14(27):9601-5. doi: 10.1039/c2cp40922d. Epub 2012 Jun 8. PubMed PMID: 22684276.

9: Shahrokhian S. Lead phthalocyanine as a selective carrier for preparation of a cysteine-selective electrode. Anal Chem. 2001 Dec 15;73(24):5972-8. PubMed PMID: 11791568.

10: Jakubik W, Urbańczyk M, Opilski A. Sensor properties of lead phthalocyanine in a surface acoustic wave system. Ultrasonics. 2001 Apr;39(3):227-32. PubMed PMID: 11350004.

11: Sheng C, Norwood RA, Wang J, Thomas J, Steeves D, Kimball B, Peyghambarian N. Nonlinear optical transmission of lead phthalocyanine-doped nematic liquid crystal composites for multiscale nonlinear switching from nanosecond to continuous wave. Appl Opt. 2009 May 10;48(14):2731-4. PubMed PMID: 19424396.

12: Liu H, Tan W, Si J, Hou X. Acquisition of gated spectra from a supercontinuum using ultrafast optical Kerr gate of lead phthalocyanine-doped hybrid glasses. Opt Express. 2008 Aug 18;16(17):13486-91. PubMed PMID: 18711588.

13: Su Z, Hou F, Wang X, Gao Y, Jin F, Zhang G, Li Y, Zhang L, Chu B, Li W. High-performance organic small-molecule panchromatic photodetectors. ACS Appl Mater Interfaces. 2015 Feb 4;7(4):2529-34. doi: 10.1021/am5074479. Epub 2015 Jan 23. PubMed PMID: 25591117.

14: Sperl A, Kröger J, Berndt R. Demetalation of a single organometallic complex. J Am Chem Soc. 2011 Jul 27;133(29):11007-9. doi: 10.1021/ja203199q. Epub 2011 Jun 30. PubMed PMID: 21702473.

15: Chen CC, Chen LC. Fabrication and characteristics of ZnO/OAD-InN/PbPc hybrid solar cells prepared by oblique-angle deposition. Molecules. 2012 Aug 8;17(8):9496-505. doi: 10.3390/molecules17089496. PubMed PMID: 22874794.

16: Baran JD, Larsson JA. Inversion of the shuttlecock shaped metal phthalocyanines MPc (M = Ge, Sn, Pb)--a density functional study. Phys Chem Chem Phys. 2010 Jun 21;12(23):6179-86. doi: 10.1039/b924421b. Epub 2010 Apr 14. PubMed PMID: 20390206.

17: Hosokawa Y, Kobayashi K, Oyabu N, Matsushige K, Yamada H. A procedure to determine the optimum imaging parameters for atomic/molecular resolution frequency modulation atomic force microscopy. Rev Sci Instrum. 2010 Sep;81(9):093701. doi: 10.1063/1.3477995. Erratum in: Rev Sci Instrum. 2011 Jan;82(1):019901. PubMed PMID: 20886981.

18: Sumimoto M, Honda T, Kawashima Y, Hori K, Fujimoto H. Theoretical and experimental investigation on the electronic properties of the shuttlecock shaped and the double-decker structured metal phthalocyanines, MPc and M(Pc)2 (M = Sn and Pb). Dalton Trans. 2012 Jun 21;41(23):7141-50. doi: 10.1039/c2dt30187c. Epub 2012 May 8. PubMed PMID: 22569961.

19: Hernãândez FE, Yang S, Van Stryland EW, Hagan DJ. High-dynamic-range cascaded-focus optical limiter. Opt Lett. 2000 Aug 15;25(16):1180-2. PubMed PMID: 18066160.

20: Choi MS, Chae S, Kim HJ, Kim JJ. Control of Crystallinity in PbPc:C(60) Blend Film and Application for Inverted Near-Infrared Organic Photodetector. ACS Appl Mater Interfaces. 2018 Jul 20. doi: 10.1021/acsami.8b08803. [Epub ahead of print] PubMed PMID: 29992818.